molecular formula C13H8FN B14265656 2-Fluorobenzo[H]quinoline CAS No. 163275-69-2

2-Fluorobenzo[H]quinoline

Cat. No.: B14265656
CAS No.: 163275-69-2
M. Wt: 197.21 g/mol
InChI Key: QPVYKZMSHLZTEI-UHFFFAOYSA-N
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Description

2-Fluorobenzo[H]quinoline (CAS 163275-69-2) is a fluorinated tricyclic heterocycle of significant interest in medicinal and agrochemical research. This compound serves as a versatile scaffold for synthesizing novel derivatives with potent biological activities. Recent studies highlight its application in developing next-generation insecticides, particularly against mosquito larvae such as Culex pipiens , a vector for diseases like West Nile virus . Derivatives of Benzo[H]quinoline exhibit a unique multi-target mechanism, demonstrating strong binding affinity to key insect neuroreceptors, including acetylcholinesterase (AChE), nicotinic acetylcholine receptors (nAChRs), and voltage-gated sodium channels (VGSCs) . Furthermore, the structural motif is being explored in anticancer research. Benzoquinoline-based heterocycles have shown promising in vitro antiproliferative efficacy against human cancer cell lines, such as HCT116 and MCF7, and are investigated for their potential to interact with DNA and enzymes like CDK-5 . The strategic incorporation of a fluorine atom can fine-tune the molecule's physicochemical properties, influencing its binding affinity, metabolic stability, and overall pharmacokinetic profile. This product is intended for research purposes as a key synthetic intermediate or a core structure for biological evaluation. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

163275-69-2

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

2-fluorobenzo[h]quinoline

InChI

InChI=1S/C13H8FN/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H

InChI Key

QPVYKZMSHLZTEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluorobenzo H Quinoline and Its Derivatives

Direct Fluorination Approaches to Benzo[H]quinoline (B1196314) Systems

Direct C-H fluorination is a highly sought-after transformation in organic synthesis. For the benzo[h]quinoline scaffold, both palladium-catalyzed and electrophilic fluorination methods have been investigated.

Palladium-Catalyzed C-F Bond Formation Strategies

Palladium catalysis has emerged as a powerful tool for the directed C-H functionalization of various aromatic compounds, including benzo[h]quinoline. nih.gov The quinoline (B57606) nitrogen atom acts as a directing group, facilitating the activation of the C10 C-H bond.

Early work by Sanford and co-workers demonstrated the palladium-catalyzed trifluoroethoxylation of benzo[h]quinoline using PhI(OAc)2 as an oxidant in 2,2,2-trifluoroethanol. nih.govbeilstein-journals.orgresearchgate.net This reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle. The initial step involves the cyclometalation of benzo[h]quinoline with a Pd(II) catalyst to form a palladacycle intermediate. nih.gov This intermediate can then be oxidized by an appropriate fluorine source.

Further studies have explored the direct fluorination of palladium(II)-aryl complexes. For instance, the fluorination of a palladacycle featuring a benzoquinolinyl ligand with Selectfluor was shown to produce 10-fluorobenzo[h]quinoline in high yield. rsc.org The reaction is believed to proceed through a detectable but unstable Pd(IV)-F intermediate. rsc.org The stability of such high-valent palladium species is crucial for efficient C-F bond formation.

The choice of the fluorinating agent is critical. While various electrophilic fluorine reagents ("F+") have been screened, their effectiveness can vary depending on the specific reaction conditions and substrate. juniperpublishers.com Research has also delved into the mechanism of C-CF3 bond formation from cyclometalated benzo[h]quinoline palladium(IV) complexes, providing insights into the reductive elimination step that forms the desired product. nih.gov

Table 1: Palladium-Catalyzed Functionalization of Benzo[h]quinoline
ReactantCatalyst/ReagentsProductKey FindingsReference
Benzo[h]quinolinePd(OAc)₂, PhI(OAc)₂, 2,2,2-trifluoroethanol10-(2,2,2-trifluoroethoxy)benzo[h]quinolineDemonstrates directed C-H alkoxylation. nih.govbeilstein-journals.org
(bzq)Pd(II) complexSelectfluor10-Fluorobenzo[h]quinolineProceeds via a Pd(IV)-F intermediate. rsc.org
[(bzq)Pd(OAc)]₂"CF₃⁺" reagents(bzq)Pd(CF₃)(OAc)₂(OH₂)Formation of a stable monomeric Pd(IV) aquo complex. nih.gov

Electrophilic Fluorination Methods

Electrophilic fluorination offers a direct route to introduce fluorine into aromatic systems. researchgate.net The reaction of various quinoline derivatives with elemental fluorine in acidic media can lead to fluorinated products through electrophilic substitution. researchgate.net

The mechanism of electrophilic fluorination using palladium(IV) complexes has been studied in detail. nih.gov It is proposed that the reaction can proceed through a sequence involving single electron transfer (SET), fluoride (B91410) transfer, and another SET event. nih.gov The formation of an outer-sphere complex between a Pd(IV) complex and the fluoride ion has been observed through NMR spectroscopy at low temperatures. nih.gov

The choice of electrophilic fluorinating reagent is crucial. Reagents like 1-fluoro-2,4,6-trimethylpyridinium (B8561614) tetrafluoroborate (B81430) and N-fluorobenzenesulfonimide (NFSI) have been employed for the fluorination of various substrates. juniperpublishers.com For instance, 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate was identified as an effective electrophilic fluorine source for the palladium-catalyzed fluorination of 2-arylpyridines. juniperpublishers.com

Ring-Forming Cyclization Reactions for Fluorinated Quinolines

An alternative to direct fluorination is the construction of the quinoline ring system with a pre-installed fluorine or fluoroalkyl group. Several classical and modern cyclization reactions have been adapted for this purpose.

Friedländer-Type Condensations for Benzo[h]quinoline Derivatives

The Friedländer synthesis is a fundamental reaction for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.orgwikipedia.org This reaction can be catalyzed by various acids, including trifluoroacetic acid, toluenesulfonic acid, and Lewis acids. wikipedia.org

This methodology has been widely applied to synthesize a vast array of substituted quinolines and their fused analogues. nih.govnih.gov While direct examples of synthesizing 2-fluorobenzo[h]quinoline using this method are not prevalent in the provided search results, the synthesis of other substituted benzo[h]quinolines suggests its potential applicability. mdpi.com For example, a one-pot Friedländer synthesis using o-nitroarylcarbaldehydes and various carbonyl compounds has been developed, which is compatible with fluoro-substituted reactants. organic-chemistry.org

Table 2: Catalysts Used in Friedländer Quinoline Synthesis
Catalyst TypeExamplesKey FeaturesReference
Brønsted AcidsTrifluoroacetic acid, p-toluenesulfonic acidCommonly used, effective catalysts. wikipedia.org
Lewis AcidsNeodymium(III) nitrate (B79036) hexahydrateEfficient for functionalized quinolines. wikipedia.org
Solid AcidsMontmorillonite K-10, Zeolites, Sulfated zirconiaRecyclable, environmentally friendly. nih.gov
Heteropoly AcidsPhosphotungstic acid, Silver phosphotungstateHigh yields, mild conditions. nih.gov

Metal-Free Synthesis of 2-Fluoroalkylated Quinolines via [5+1] Cyclization

A significant advancement in the synthesis of fluoroalkylated quinolines is the development of metal-free cyclization reactions. A novel [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids has been reported to produce a variety of 2-fluoroalkylated quinolines. acs.orgacs.orgnih.gov This method is advantageous as it uses readily available and low-cost polyfluoroalkanoic acids as both the C1 synthon and the source of the fluoroalkyl group. acs.orgacs.orgnih.gov

The reaction proceeds under catalyst- and additive-free conditions, offering a practical and versatile route to quinolines bearing CF3, C2F5, C3F7, CF2H, CF2Cl, and CF2Br groups at the 2-position. acs.orgnih.gov This approach demonstrates excellent functional group tolerance and can be performed on a gram scale. acs.orgacs.org A similar metal-free [5+1] cycloaddition between 2-alkenylanilines and β-dicarbonyl compounds has also been developed for the synthesis of 2-substituted quinolines, including fluoroalkyl derivatives. researchgate.net

Vilsmeier-Haack Reaction in Benzo[h]quinoline Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic compounds and has been extensively used in the synthesis of heterocyclic compounds, including quinolines. ijpcbs.comresearchgate.net The reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). ijpcbs.com

This reaction can be applied to synthesize substituted benzo[h]quinolines. For instance, the Vilsmeier cyclization of α-oxoketene-N,S-anilinoacetals has been reported as an efficient and regioselective route to functionalized quinolines, which was extended to the synthesis of benzo[h]quinoline derivatives. acs.org Another example involves the reaction of an enamine derived from 1-naphthylamine (B1663977) and ethyl acetoacetate (B1235776) with the Vilsmeier reagent to yield a 2-methyl-3-ethyl methanoate benzo[h]quinoline. asianpubs.org The Vilsmeier-Haack reaction is also a key step in synthesizing 2-chloro-3-formylquinolines, which are valuable intermediates for further derivatization. researchgate.netajgreenchem.com

Modular Synthesis of this compound Building Blocks

The modular synthesis of this compound building blocks allows for the strategic introduction of various substituents, enabling the fine-tuning of the molecule's properties. This approach is exemplified by the synthesis and subsequent functionalization of halogenated intermediates.

Synthesis of 4-Bromo-2-fluorobenzo[H]quinoline

The synthesis of 4-bromo-2-fluorobenzo[h]quinoline serves as a key step in creating a versatile building block for more complex derivatives. While direct synthesis of this specific compound is not extensively detailed in the provided results, analogous preparations of bromo- and fluoro-substituted quinolines provide insight into potential synthetic pathways. For instance, the synthesis of 4-bromoquinoline (B50189) can be achieved with an 88% yield by treating quinolin-4-ol with phosphorus tribromide in dry DMF. chemicalbook.com Similarly, 4-bromo-8-fluoroquinoline (B1285068) is a known intermediate used in the preparation of active pharmaceutical ingredients and materials for organic electronic devices. ossila.com The synthesis of 4-bromo-2-fluorobenzoic acid, a potential precursor, has been described, involving the oxidation of 2-fluoro-4-bromotoluene. chemicalbook.com These methods suggest that a multi-step synthesis starting from appropriately substituted anilines or quinolinones could yield 4-bromo-2-fluorobenzo[h]quinoline.

Regioselective Functionalization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The presence of a bromine atom in 4-bromo-2-fluorobenzo[h]quinoline makes it an ideal substrate for regioselective functionalization through cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide catalyzed by a palladium complex, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org

The regioselectivity of Suzuki-Miyaura reactions on polyhalogenated heterocycles is well-documented. For example, in the case of 2,4,7-trichloroquinazoline, sequential Suzuki cross-couplings can be performed with the first coupling occurring at the most electrophilic C-4 position. nih.gov Similarly, studies on 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline show excellent site-selectivity, with the first reaction occurring at the 5-position. researchgate.net This selectivity is often dictated by the electronic properties of the different positions on the heterocyclic ring. thieme-connect.de In the context of 4-bromo-2-fluorobenzo[h]quinoline, the bromine at the 4-position would be the primary site for Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This is a common strategy for creating libraries of compounds for various applications. ossila.com

Table 1: Examples of Regioselective Suzuki-Miyaura Cross-Coupling Reactions

Starting MaterialCoupling PartnerCatalyst SystemProductYield (%)Reference
2,4,7-TrichloroquinazolineArylboronic acidPd(OAc)₂/SPhos4-Aryl-2,7-dichloroquinazolineVaries nih.gov
5,7-Dibromo-8-(trifluoromethanesulfonyloxy)quinolineArylboronic acidPd(PPh₃)₄/K₂CO₃5-Aryl-7-bromo-8-(trifluoromethanesulfonyloxy)quinolineVaries researchgate.net
1,4-Dihydroxy-9H-fluoren-9-one bis(triflate)Arylboronic acidPd(PPh₃)₄/Na₂CO₃1-Aryl-4-(trifluoromethanesulfonyloxy)-9H-fluoren-9-one66-92 thieme-connect.de

Catalytic Approaches in Fluorinated Quinoline Synthesis

Modern catalytic methods have revolutionized the synthesis of quinolines, offering more efficient and environmentally benign alternatives to classical methods. These approaches are particularly relevant for the synthesis of fluorinated derivatives like this compound.

Transition Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed C-N coupling)

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in the synthesis of nitrogen-containing heterocycles. acs.org These reactions can be used to construct the quinoline core itself. For instance, Pd-catalyzed tandem reactions of o-aminocinnamonitriles with arylhydrazines provide an efficient route to quinolines. rsc.org The synthesis of quinolin-2(1H)-ones has been achieved through a Pd-catalyzed Buchwald-type C-N bond formation followed by a tandem cyclodehydration, with yields ranging from 63-96%. nih.gov This highlights the power of palladium catalysis in forming the fundamental quinoline structure, which can be a key step in the synthesis of this compound. Palladium-catalyzed dehydrogenative coupling is another effective strategy for constructing the quinoline scaffold. nih.gov

Radical Cation Salt Induced Functionalization

A novel approach for the synthesis of substituted quinolines involves the use of catalytic radical cation salts. organic-chemistry.org This method facilitates the C-H functionalization of glycine (B1666218) derivatives in a domino reaction to produce a variety of quinolines. google.comorganic-chemistry.org The reaction is often induced by a salt like tris(4-bromophenyl)aminium hexachloroantimonate (TBPA+•) and utilizes molecular oxygen as the terminal oxidant, making it a greener alternative to traditional methods. organic-chemistry.org This process involves the generation of a peroxyl radical cation that initiates the catalytic cycle. organic-chemistry.org While direct application to this compound is not specified, this methodology presents a promising avenue for the functionalization of benzo[h]quinoline precursors. researchgate.netsioc-journal.cn

Sustainable and Green Chemical Synthesis Routes

There is a growing emphasis on developing sustainable and green synthetic methods for quinoline derivatives to minimize environmental impact. nih.govijpsjournal.com Traditional methods often involve hazardous reagents, high temperatures, and generate significant waste. nih.gov Green chemistry approaches focus on the use of environmentally benign catalysts, solvent-free reaction conditions, and energy-efficient techniques like microwave or ultrasound irradiation. ijpsjournal.comnih.gov

For example, the use of formic acid as a catalyst offers a greener alternative for quinoline synthesis. ijpsjournal.com Nanoparticle catalysts, such as those based on iron oxide, are also being explored for their high efficiency and reusability in quinoline synthesis. nih.gov These green methodologies are not only environmentally advantageous but can also lead to improved reaction efficiency and atom economy. mdpi.com The development of such routes for this compound is a key goal in modern organic synthesis.

Spectroscopic and Structural Elucidation of 2 Fluorobenzo H Quinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis and Chemical Shift Interpretation

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. uncw.edu In aromatic systems like benzo[h]quinoline (B1196314), the protons on the fused rings experience different degrees of shielding or deshielding, leading to a range of chemical shifts. The introduction of a fluorine atom at the 2-position is expected to influence the chemical shifts of nearby protons due to its high electronegativity. Protons on the same ring as the fluorine, and those in close spatial proximity, will exhibit notable shifts in their resonance frequencies. The interpretation of these shifts, along with the analysis of spin-spin coupling patterns, allows for the assignment of each proton to its specific position on the benzo[h]quinoline framework.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Benzoquinoline Derivatives

CompoundH-PositionChemical Shift (δ, ppm)
8,9-dimethoxybenzo[h]isoquinolineH-19.92 (s)
H-48.64 (d)
H-58.11 (s)
H-67.86 (d)
H-77.70 (d)
H-107.61 (d)
H-117.29 (s)
Data derived from a study on a related benzo[h]isoquinoline derivative. rsc.org

Carbon-13 (¹³C) NMR Characterization

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in 2-Fluorobenzo[h]quinoline will produce a distinct signal, and the chemical shifts of these signals are indicative of their chemical environment. libretexts.org Aromatic carbons typically resonate in the range of 100-150 ppm. The carbon atom directly bonded to the fluorine (C-2) is expected to show a large downfield shift due to the electronegativity of fluorine, and also exhibit a strong one-bond carbon-fluorine coupling (¹JCF). Other carbons in the vicinity will also be affected, though to a lesser extent.

Broadband proton decoupling is a standard technique used in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet. libretexts.org The chemical shifts for ¹³C nuclei in organic molecules are spread over a much wider range than for protons, which minimizes signal overlap. libretexts.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Benzoquinoline Derivatives

CompoundC-PositionChemical Shift (δ, ppm)
8,9-dimethoxybenzo[h]isoquinolineC-1150.5
C-3146.3
C-4137.0
C-4a135.2
C-5131.0
C-6127.7
C-6a124.2
C-7123.2
C-8150.1
C-9143.7
C-10121.5
C-10a108.7
C-10b102.4
Data derived from a study on a related benzo[h]isoquinoline derivative. rsc.org

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.orghuji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal NMR probe. wikipedia.org A key feature of ¹⁹F NMR is its wide range of chemical shifts, which are very sensitive to the electronic environment of the fluorine atom. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum would likely show a single resonance, as there is only one fluorine atom. The chemical shift of this signal would provide valuable information about the electronic nature of the benzo[h]quinoline ring system.

Furthermore, the fluorine signal will be split by neighboring protons, providing information about through-bond connectivity. These ¹H-¹⁹F coupling constants are typically observed over several bonds. wikipedia.org For instance, coupling to the proton at the 3-position (³JHF) and the proton at the 1-position (⁴JHF) would be expected. The magnitude of these coupling constants can provide further structural insights.

Two-Dimensional NMR Techniques for Connectivity Assignments

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other. researchgate.net It would be used to trace the proton-proton connectivities within the individual rings of the benzo[h]quinoline system, helping to assign the signals of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. libretexts.org It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules and is used to identify the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. mdpi.com Different functional groups absorb at characteristic frequencies, making FT-IR a valuable tool for functional group identification. thermofisher.com The FT-IR spectrum of this compound would be expected to show several key absorption bands.

The presence of the aromatic rings would give rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. core.ac.uk The C-N stretching vibration of the quinoline (B57606) ring would also be present. A key feature to look for would be the C-F stretching vibration. The position of this band can vary but is often found in the 1000-1400 cm⁻¹ region. The exact position would be influenced by the aromatic system to which it is attached. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks that are unique to the molecule and can be used for identification by comparison with a reference spectrum. oregonstate.edu

Interactive Data Table: Characteristic FT-IR Absorption Frequencies

Functional GroupBondCharacteristic Absorption (cm⁻¹)
AromaticC-H stretch3000 - 3100
C=C stretch1450 - 1600
Alkyl HalideC-F stretch1000 - 1400
HeterocycleC-N stretchVariable, often in the fingerprint region
These are general ranges and the exact positions can vary depending on the molecular structure. core.ac.ukoregonstate.edu

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. For this compound, a Raman spectrum would reveal characteristic vibrational frequencies of the fused aromatic ring system and the carbon-fluorine bond.

Analysis of the parent compound, benzo[h]quinoline, reveals characteristic Raman bands corresponding to the stretching and bending modes of the polycyclic aromatic framework. chemicalbook.com In a theoretical analysis of this compound, one would expect to observe these foundational peaks, albeit with shifts influenced by the electronic effects of the fluorine substituent. The strong electronegativity of fluorine would likely induce shifts in the vibrational modes of the adjacent aromatic ring. A key feature to identify would be the C-F stretching vibration, which typically appears as a strong band in the 1000-1400 cm⁻¹ region. The precise position of this band would offer insight into the electronic environment of the C-F bond within the larger conjugated system.

A data table of characteristic Raman shifts would be necessary to summarize these findings, but requires experimental data for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of a compound's elemental formula. researchgate.netkuleuven.beresearchgate.net For this compound (C₁₃H₈FN), the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) can be calculated and would be confirmed by an HRMS measurement to within a few parts per million (ppm). This high level of precision is crucial for distinguishing it from other isomers or compounds with the same nominal mass. madison-proceedings.comeurjchem.com

Table 1: Theoretical Exact Mass for this compound

Formula Ion Type Theoretical m/z
C₁₃H₈FN [M]⁺ 197.0635

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique, typically used for polar or thermally labile molecules, that often produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Current time information in Bangalore, IN.nih.gov For this compound, ESI-MS would be expected to show a prominent peak corresponding to the [M+H]⁺ ion. researchgate.net By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation of the parent ion can be induced. This would reveal characteristic neutral losses, such as the loss of HCN, which is a common fragmentation pathway for quinoline and its derivatives. nih.govrsc.orgresearchgate.net The fragmentation pattern would provide valuable information about the connectivity and stability of the fused ring system.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for analyzing volatile and thermally stable compounds. nih.gov An analysis of this compound by GC-MS would first provide a retention time from the GC column, which is characteristic of the compound under specific chromatographic conditions. madison-proceedings.comuniversite-franco-italienne.org The subsequent mass spectrum, typically obtained by electron ionization (EI), would show the molecular ion peak and a detailed fragmentation pattern. savemyexams.com EI is a higher-energy ionization technique that leads to more extensive fragmentation compared to ESI. The fragmentation pattern would be expected to show losses of radicals and neutral molecules (e.g., H•, F•, HCN, C₂H₂) from the molecular ion, providing a structural fingerprint for confirmation. rsc.orgchempap.org

Table 2: Expected Ions in the Mass Spectrum of this compound

Ion Description
[C₁₃H₈FN]⁺ Molecular Ion
[C₁₂H₇F]⁺ Loss of HCN

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. researchgate.netamazonaws.com Polycyclic aromatic hydrocarbons and their heteroaromatic analogues, like benzo[h]quinoline, exhibit characteristic absorption spectra resulting from π → π* transitions. nist.gov The spectrum of benzo[h]quinoline shows several absorption bands across the UV range.

For this compound, the UV-Vis spectrum is expected to be similar to that of the parent compound but may show a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) due to the electronic influence of the fluorine atom. researchgate.netupi.edu The fluorine atom, as an auxochrome, can modify the energy levels of the molecular orbitals involved in the electronic transitions. Studying the spectrum in solvents of varying polarity could also reveal information about the nature of the electronic transitions. researchgate.net

A data table detailing the absorption maxima (λmax) and corresponding molar absorptivity (ε) values would be constructed from experimental UV-Vis data.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Fluorescence Spectroscopy and Photophysical Parameter Determination

Fluorescence spectroscopy is a primary tool for investigating the electronic excited states of fluorescent molecules (fluorophores) like this compound. This technique provides insights into a molecule's absorption and emission characteristics, fluorescence efficiency (quantum yield), and the influence of the chemical environment on these properties.

Detailed research findings on the specific photophysical parameters for this compound are not widely available in the reviewed literature. However, the behavior of the parent compound, benzo[h]quinoline, offers a valuable reference. Studies on benzo[h]quinoline reveal that its fluorescence properties are highly sensitive to environmental factors, particularly acidity. Protonation of the nitrogen atom in the quinoline ring is an effective method for enhancing fluorescence intensity. nih.gov For instance, the addition of a strong acid like trifluoroacetic acid can lead to a significant increase in fluorescence. nih.gov Notably, upon protonation, benzo[h]quinoline exhibits a bathochromic (red) shift in its emission spectrum of approximately 50 nm. nih.gov

The introduction of a fluorine atom, as in this compound, is known to modulate the electronic and photophysical properties of π-conjugated systems. researchgate.net Fluorination can alter energy levels, which in turn affects the absorption and emission wavelengths as well as the fluorescence quantum yield.

The fluorescence quantum yield (Φf), which describes the efficiency of the emission process, is determined relative to a well-characterized standard, such as fluorescein (B123965) or quinine (B1679958) sulfate. researchgate.net While specific experimental values for this compound are not reported, the table below outlines the key photophysical parameters and provides reference data for the parent compound.

ParameterThis compoundBenzo[h]quinoline (Reference)Conditions
Absorption Max (λabs)Data not available~310 nmIn Dichloromethane (DCM) nih.gov
Emission Max (λem)Data not available~360 nmNeutral, in DCM nih.gov
Emission Max (λem)Data not available~410 nmProtonated with acid, in DCM nih.gov
Stokes ShiftData not available~50 nm (Neutral)Calculated from reference data nih.gov
Fluorescence Quantum Yield (Φf)Data not availableLow (unprotonated)Fluorescence is significantly enhanced upon protonation nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and the spatial orientation of the molecule. It also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

A solved crystal structure for this compound is not available in the surveyed scientific literature. However, to illustrate the data obtained from such an analysis, the crystallographic parameters for a related substituted quinoline derivative, 3-bromomethyl-2-chloro-quinoline, are presented. semanticscholar.org This data provides a clear example of the structural information that would be determined for this compound upon successful crystallization and analysis. For instance, analysis of quinoline derivatives often reveals a nearly planar ring system and specific intermolecular interactions that stabilize the crystal lattice. semanticscholar.orgnih.gov

Crystallographic Data for 3-bromomethyl-2-chloro-quinoline (Illustrative Example) semanticscholar.org
ParameterValue
Chemical FormulaC10H6BrClN
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a (Å)6.587(2)
b (Å)7.278(3)
c (Å)10.442(3)
α (°)83.59(3)
β (°)75.42(2)
γ (°)77.39(3)
Volume (Å3)471.9(3)
Z (Molecules per unit cell)2

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a crucial analytical technique used to determine the mass percentage of each element within a compound. The experimental results ("Found") are compared against the theoretical percentages ("Calculated") derived from the compound's molecular formula. This comparison serves to confirm the empirical formula and assess the purity of the synthesized substance. youtube.com

For this compound, the molecular formula is C₁₃H₈FN, corresponding to a molecular weight of 197.21 g/mol . The theoretical elemental composition can be precisely calculated from this formula and the atomic weights of the constituent elements. Experimental data is typically reported alongside these theoretical values following a compound's synthesis and purification. ajgreenchem.comsemanticscholar.org

Elemental Composition of this compound (C₁₃H₈FN)
ElementCalculated (%)Found (%)
Carbon (C)79.18Experimentally Determined
Hydrogen (H)4.09Experimentally Determined
Fluorine (F)9.63Experimentally Determined
Nitrogen (N)7.10Experimentally Determined
Total 100.00

Computational and Theoretical Investigations of 2 Fluorobenzo H Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular structure and properties of chemical compounds at the atomic level. These methods solve the Schrödinger equation (or its relativistic equivalent) for a given molecule to provide detailed information about its electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is one of the most widely used methods in computational chemistry and physics. The core idea of DFT is to describe a system using its electron density rather than its complex many-electron wave function. This approach simplifies the calculations significantly while often maintaining high accuracy.

For a molecule like 2-Fluorobenzo[H]quinoline, DFT calculations would typically begin with a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure. The result is an "optimized geometry" with precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT is used to calculate various electronic properties. These include the total energy, dipole moment, and the distribution of atomic charges, which provide insights into the molecule's polarity and reactivity. The electronic structure, which describes the arrangement and energies of the electrons within the molecule, is also a key output. These calculations rely on selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) that best represent the physics of the system. While studies exist for related quinoline (B57606) derivatives, specific optimized geometry data for this compound is not documented in available literature.

To understand how a molecule interacts with light, such as in absorption or emission processes, one must study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that provides a framework for calculating these excited-state properties. It is a cost-effective and generally accurate method for many organic molecules.

A TD-DFT calculation on this compound would predict its electronic absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states. Each calculated excitation corresponds to a potential absorption band and is characterized by its excitation energy (often converted to a wavelength) and oscillator strength, which relates to the intensity of the absorption. These calculations can help assign experimental spectra and understand the nature of the electronic transitions, such as identifying them as π-π* or n-π* transitions. However, no published TD-DFT studies specific to this compound are available.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory (e.g., CCSD(T)), are often more computationally demanding than DFT but can provide higher accuracy, serving as a benchmark for other methods.

For this compound, high-level ab initio calculations could provide a very precise determination of its electronic structure and energy. These methods are particularly valuable for systems where standard DFT functionals may struggle, such as those with significant electron correlation effects. They can yield highly accurate geometries, vibrational frequencies, and thermochemical data. Due to their computational cost, they are often used for smaller molecules or to benchmark results for larger systems. There are currently no available ab initio computational results specifically for this compound in the scientific literature.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons are not assigned to individual bonds but are treated as moving under the influence of all the nuclei. This analysis is crucial for explaining chemical reactivity and electronic properties.

The Frontier Molecular Orbitals (FMOs) are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to FMO theory, the reactivity of a molecule is primarily governed by the interaction between these two orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to predict the most likely sites for nucleophilic and electrophilic attack. Specific HOMO-LUMO energy values and orbital plots for this compound are not available in published research.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto a surface of constant electron density, using a color scale to represent the electrostatic potential. The MEP is a valuable descriptor for understanding intermolecular interactions, reactivity, and the sites for electrophilic and nucleophilic attack.

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and attractive to electrophiles (e.g., near lone pairs on nitrogen or oxygen atoms). Blue colors represent regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack (e.g., near acidic hydrogen atoms). An MEP map for this compound would reveal the electron-rich area around the quinoline nitrogen and the potential effects of the fluorine substituent on the molecule's electrostatic landscape. However, no specific MEP analysis for this compound has been reported.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are instrumental in the structural elucidation of novel compounds like this compound. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods have proven to be highly valuable for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netnih.gov The accuracy of these predictions is dependent on the chosen functional and basis set. numberanalytics.com

Theoretical calculations of chemical shifts are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method at various levels of theory, such as Hartree-Fock (HF) or DFT with functionals like B3LYP. researchgate.net For quinoline derivatives, studies have shown that there is often an excellent agreement between the calculated and experimental ¹H and ¹³C NMR chemical shifts. mdpi.com These computational approaches can quantify the electronic environment of each nucleus, providing insights into the effects of substituents and molecular geometry on the chemical shifts. uncw.edu

For fluorinated organic molecules, predicting ¹⁹F NMR chemical shifts is of particular interest. DFT methods have shown a favorable balance of speed and accuracy for this purpose, and their predictive power can be enhanced through linear regression corrections. researchgate.net The ωB97XD functional with the aug-cc-pvdz basis set has been recommended for its combination of accuracy and computational efficiency in predicting ¹⁹F NMR chemical shifts. rsc.org

Below is an interactive data table showcasing predicted NMR chemical shifts for a representative quinoline structure.

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (Δδ)
C2152.5151.80.7
C3122.1121.50.6
C4136.4135.90.5
H37.557.500.05
H48.158.100.05

Note: The data in this table is illustrative and based on typical values found for quinoline derivatives in the literature. Actual values for this compound would require specific calculations.

The simulation of vibrational spectra, such as Infrared (IR) and Raman spectra, is a key computational tool for understanding the molecular structure and vibrational modes of molecules like this compound. researchgate.net These simulations are typically performed using harmonic approximation calculations, which involve diagonalizing the Hessian matrix (second derivatives of energy with respect to nuclear coordinates) to obtain normal modes and their corresponding frequencies. github.ionih.gov

Modern computational methods, including DFT, can predict vibrational spectra with a high degree of accuracy, aiding in the assignment of experimental spectral bands to specific molecular vibrations. numberanalytics.comresearchgate.net For complex molecules, the direct generation of spectral shapes by propagating electric and magnetic dipole moments in a fictitious time can be a more efficient alternative to matrix diagonalization. nih.gov

The comparison between computed and experimental vibrational frequencies for quinoline and its derivatives has shown good correlation, especially when scaling factors are applied to the computed frequencies. researchgate.netmdpi.com These studies allow for the detailed analysis of stretching, in-plane deformation, and out-of-plane deformation modes. researchgate.net For instance, the characteristic C=O and C-N stretching vibrations in quinoline derivatives can be accurately assigned through computational analysis. mdpi.com

Below is an interactive data table of predicted and experimental vibrational frequencies for key functional groups in a quinoline derivative.

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C-H stretch (aromatic)30503045Stretching
C=N stretch16201615Stretching
C=C stretch (aromatic)15901585Stretching
C-F stretch12501240Stretching
C-H bend (out-of-plane)850845Deformation

Note: The data in this table is illustrative and based on typical values found for quinoline derivatives in the literature. Actual values for this compound would require specific calculations.

Mechanistic Computational Studies

Computational chemistry plays a crucial role in elucidating the reaction mechanisms involved in the synthesis of complex heterocyclic compounds like this compound. nih.gov Theoretical studies can map out potential energy surfaces, identify reaction intermediates, and locate transition state structures, providing a detailed understanding of the reaction pathway. nih.govchemrevlett.com

For the synthesis of quinolines, various methods such as the Doebner, Friedländer, and Combes syntheses are employed. mdpi.comnih.gov Computational studies can help to understand the intricacies of these reactions. For example, in the Doebner reaction, unexpected products can sometimes emerge, and computational analysis can help to rationalize their formation by exploring alternative reaction pathways. mdpi.com

Transition state analysis is a key component of these studies, allowing for the calculation of activation barriers and reaction rates. rsc.org For instance, in the C-F reductive elimination from a Palladium(IV) fluoride (B91410) complex to form a fluorinated benzo[h]quinoline (B1196314), computational analysis supported the proposed transition state structure and helped to explain the observed reaction kinetics. nih.gov Similarly, in enzyme-catalyzed reactions, computational methods can elucidate the step-by-step mechanism, such as the role of a ferryl intermediate in C-H activation. nih.gov

Excited State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process observed in many quinoline derivatives, particularly those with a hydroxyl or amino group capable of forming an intramolecular hydrogen bond. nih.govnih.govmdpi.com This process involves the transfer of a proton in the excited state from a donor to an acceptor atom within the same molecule, leading to the formation of a transient tautomer with distinct fluorescent properties. nih.govresearchgate.net

Computational studies, primarily using time-dependent density functional theory (TD-DFT), have been extensively employed to investigate the dynamics of ESIPT in benzo[h]quinoline systems. researchgate.netrsc.org These studies can model the potential energy surfaces of the ground and excited states, revealing the presence or absence of an energy barrier for the proton transfer. rsc.orgnih.gov For many 10-hydroxybenzo[h]quinoline (B48255) derivatives, ESIPT is an ultrafast and barrierless process. nih.govresearchgate.net

The dynamics of the ESIPT process can be simulated using nonadiabatic surface-hopping simulations, which provide detailed information on the timescale of the proton transfer and subsequent relaxation pathways. rsc.org These simulations have shown that after the initial proton transfer, the molecule can relax back to the ground state, followed by a reverse proton transfer to complete the photocycle. rsc.org The nature of the substituents and the solvent polarity can significantly influence the ESIPT dynamics and the resulting photophysical properties. nih.govmdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful computational tools for investigating the structure, dynamics, and interactions of molecules like this compound at an atomic level. mdpi.comkallipos.gr These methods encompass a range of approaches, from molecular mechanics and docking to molecular dynamics (MD) simulations. nih.govnih.gov

Molecular docking is widely used to predict the binding orientation and affinity of a ligand to a target protein. mdpi.comscielo.org.mx This is particularly relevant for quinoline derivatives, which are known to exhibit a wide range of biological activities, including as enzyme inhibitors. nih.gov Docking studies can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Molecular dynamics simulations provide a more dynamic picture of the system by simulating the movement of atoms over time. mdpi.comnih.gov MD simulations can be used to assess the stability of ligand-protein complexes predicted by docking and to study the conformational changes that may occur upon binding. mdpi.comfrontiersin.org The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored during the simulation to evaluate the stability of the complex. mdpi.com These simulations can provide valuable insights into the mechanism of action of bioactive quinoline derivatives. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific research data published on the computational and theoretical investigations of this compound concerning Molecular Dynamics (MD) simulations, virtual screening, or ligand-protein interaction studies.

Therefore, the requested article with detailed research findings and data tables for the specified sections cannot be generated. The absence of targeted research on this particular compound prevents a scientifically accurate and informative discussion within the strict confines of the provided outline.

Further research on this compound would be required to provide the specific computational and theoretical insights requested.

Reactivity and Mechanistic Chemistry of 2 Fluorobenzo H Quinoline

Electrophilic and Nucleophilic Substitution Reactions on the Benzo[h]quinoline (B1196314) Core

The reactivity of the 2-fluorobenzo[h]quinoline core is dictated by the electronic properties of the fused aromatic system and the influence of the nitrogen heteroatom and the fluorine substituent. The molecule exhibits distinct behaviors toward electrophilic and nucleophilic attacks.

Electrophilic Substitution: The quinoline (B57606) ring system is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). imperial.ac.uklibretexts.org This deactivation is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the aromatic rings. uoanbar.edu.iq When electrophilic substitution does occur, it happens under vigorous conditions and preferentially on the carbocyclic (benzo) ring rather than the heteroaromatic (pyridyl) ring. imperial.ac.ukresearchgate.net For the parent quinoline, substitution favors the C5 and C8 positions, as these lead to the most stable Wheland intermediates. imperial.ac.ukuoanbar.edu.iq Therefore, for this compound, electrophilic attack is expected to occur primarily at positions 5 and 8.

Nucleophilic Substitution: The pyridine (B92270) ring of a quinoline is π-electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions. quora.com The presence of a good leaving group, such as a halogen, at these positions greatly facilitates nucleophilic aromatic substitution (SNAr). In this compound, the fluorine atom at the C2 position makes this site highly activated for attack by nucleophiles. quora.comresearchgate.net The reaction proceeds through a Meisenheimer-type intermediate, where the negative charge is stabilized by the adjacent electron-withdrawing nitrogen atom. This makes the C2 position a prime target for substitution by various nucleophiles, including amines, alkoxides, and organolithium reagents. researchgate.netmdpi.com

Functional Group Transformations Involving the Fluorine Atom

The fluorine atom at the C2 position of benzo[h]quinoline is not merely a substituent but an active participant in chemical transformations, primarily by acting as a leaving group in nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The C2-F bond is polarized and positioned on an electron-deficient ring, making it susceptible to displacement by strong nucleophiles. Fluoride (B91410) is a reasonably good leaving group in this context due to the stability of the F⁻ ion and the strong activation provided by the ring nitrogen. nih.govsavemyexams.com Various nucleophiles can displace the fluorine to yield 2-substituted benzo[h]quinoline derivatives. While fluoroalkanes are generally unreactive, electron-deficient (hetero)aryl fluorides can readily undergo addition-elimination reactions. nih.govsavemyexams.com

Reductive Elimination from Metal Complexes: The fluorine atom can be introduced onto the benzo[h]quinoline core via reductive elimination from a high-valent metal center. For instance, a cyclometalated benzo[h]quinolinyl palladium(IV) difluoride complex undergoes thermal decomposition to yield 10-fluorobenzo[h]quinoline with high efficiency. rsc.org This process involves the formation of a C-F bond from the palladium center, demonstrating a key transformation where the fluorine is the reactive species being added to the molecule. rsc.orgacs.org

Cycloaddition and Annulation Reactions involving this compound Derivatives

The benzo[h]quinoline scaffold can participate in or be constructed from cycloaddition and annulation reactions, which are powerful methods for building complex polycyclic systems.

[3+2] Dipolar Cycloaddition: The synthesis of related benzoquinoline derivatives has been achieved through a [3+2] dipolar cycloaddition pathway. This typically involves the N-alkylation of the benzoquinoline to form a benzoquinolinium salt, which then generates a benzoquinolinium ylide in situ. This ylide can react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form new five-membered rings fused to the original structure. researchgate.netmdpi.com This methodology highlights the reactivity of the nitrogen atom and its ability to initiate cycloaddition cascades.

[4+2] Cycloaddition (Diels-Alder Type Reactions): The quinoline ring system can be involved in Diels-Alder type reactions. Photochemical dearomative cycloaddition between quinolines and alkenes has been shown to generate sterically congested, complex molecular architectures. uc.pt Furthermore, intramolecular [4+2] hetero-Diels-Alder reactions are a key strategy in the synthesis of fused quinoline systems. These reactions demonstrate the ability of the quinoline core to act as a dienophile or part of a diene system, leading to the formation of new six-membered rings. uc.pt

Annulation Reactions: Many classical and modern methods for quinoline synthesis, such as the Friedländer annulation, involve the cyclization and condensation of precursors to build the quinoline core. researchgate.netsmolecule.com These annulation strategies can be used to construct substituted benzo[h]quinolines, where the fluorine atom could be pre-installed on one of the precursors or introduced in a later step. Palladium-catalyzed Heck reactions followed by cyclization represent a modern approach to forming substituted quinolines. organic-chemistry.org

Metal Complexation Chemistry and Coordination Behavior

The nitrogen atom in the this compound ring possesses a lone pair of electrons, making it an excellent coordination site for a wide variety of metal ions. The resulting metal complexes have applications in catalysis and materials science. smolecule.comnih.gov

Coordination Modes: Benzo[h]quinoline typically acts as a monodentate or bidentate ligand. As a monodentate ligand, it coordinates to a metal center solely through the nitrogen atom. In cyclometalation reactions, it can act as a bidentate ligand where coordination occurs through the nitrogen atom and a C-H bond on the adjacent benzo ring, forming a stable five-membered palladacycle. smolecule.com This C-H activation and subsequent metalation is a key feature of its coordination chemistry.

Complexes with Transition Metals: Benzo[h]quinoline and its derivatives form stable complexes with numerous transition metals, including copper, cobalt, palladium, and ruthenium. smolecule.comtandfonline.comresearchgate.net For example, it forms dinuclear complexes with Cu(I) that exhibit interesting photophysical properties, such as long-lived excited states, influenced by π-stacking interactions between the bulky benzo[h]quinoline ligands. researchgate.net Palladium complexes of benzo[h]quinoline are particularly important as intermediates in catalytic reactions, such as C-H arylation and fluorination. rsc.orgsmolecule.com

Below is a table summarizing some reported metal complexes involving the benzo[h]quinoline (BhQ) ligand.

MetalLigand SystemComplex Stoichiometry/FormulaCoordination FeaturesReference(s)
Copper(II) BhQ-based macrocycle (L)[CuLX₂] (X=Cl)The macrocycle encapsulates the Cu(II) ion. The complex acts as a DNA cleaving agent upon photo-irradiation. tandfonline.com
Cobalt(II) BhQ-based macrocycle (L)[CoLX₂] (X=Cl)The macrocycle encapsulates the Co(II) ion. tandfonline.com
Copper(I) 2,2'-bibenzo[h]quinoline (BHQ)[Cu(L)₂]⁺Forms a distorted coordination geometry with significant interligand π-stacking. The complex is strongly luminescent. researchgate.net
Palladium(II) Benzo[h]quinoline (BhQ)[(BhQ)Pd(OAc)]₂A dimeric complex where BhQ is a cyclometalated ligand. It serves as a precursor for Pd(IV) complexes. rsc.org
Ruthenium Benzo[h]quinoline (BhQ)Not specifiedUsed as a catalyst for chelation-assisted C-H arylation of benzo[h]quinoline. smolecule.com

Oxidation and Reduction Pathways

The this compound molecule can undergo oxidation and reduction reactions, targeting either the heterocyclic ring or the substituents. libretexts.org

Reduction: The quinoline ring system can be hydrogenated under various conditions. Catalytic hydrogenation, for instance using H₂ over a palladium-on-carbon (Pd/C) catalyst, can reduce the pyridine portion of the ring system. researchgate.net Depending on the conditions, this can lead to 1,2,3,4-tetrahydrobenzo[h]quinoline. More vigorous reduction can lead to the saturation of all rings, resulting in decahydrobenzo[h]quinoline. uoanbar.edu.iq

Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. This transformation alters the electronic properties of the ring system, making it more susceptible to certain substitution reactions. While direct oxidation of the aromatic rings is challenging, biological systems using enzymes like cytochrome P450 can hydroxylate quinoline rings at specific positions. nih.gov In some cases, oxidation can lead to the formation of quinones or the cleavage of the rings under harsh conditions. The presence of the electron-withdrawing fluorine atom generally makes the ring more resistant to oxidative degradation. nih.gov

Advanced Applications and Research Directions

Development of Fluorescent Probes and Chemosensors

Quinoline-based scaffolds are extensively utilized in the development of fluorescent probes and chemosensors due to their favorable photophysical properties, including high quantum yields and environmental sensitivity. crimsonpublishers.comcrimsonpublishers.com The core structure of 2-Fluorobenzo[h]quinoline, featuring an extended π-conjugated system and a strategically placed fluorine atom, suggests a strong potential for applications in this domain.

Design Principles for Quinoline-Based Fluorophores

The design of effective quinoline-based fluorophores hinges on several key principles that manipulate their photophysical properties. nih.govnih.gov These principles often involve the strategic placement of electron-donating and electron-withdrawing groups to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, influences the absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. researchgate.net

Key design strategies include:

Intramolecular Charge Transfer (ICT): The creation of a donor-π-acceptor (D-π-A) system within the molecule. Upon excitation, an electron moves from the donor to the acceptor, leading to a large Stokes shift and high sensitivity to solvent polarity. crimsonpublishers.com

Photoinduced Electron Transfer (PET): The integration of a receptor unit that can quench the fluorescence of the fluorophore through electron transfer. Binding of an analyte to the receptor can inhibit this PET process, leading to a "turn-on" fluorescence response. crimsonpublishers.com

Förster Resonance Energy Transfer (FRET): The design of a system with two chromophores, a donor and an acceptor, where the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. The binding of an analyte can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): The incorporation of a proton donor and acceptor in close proximity. Upon excitation, a proton is transferred, leading to a dual emission and a large Stokes shift. crimsonpublishers.com

For this compound, the fluorine atom at the 2-position acts as a potent electron-withdrawing group, which can significantly influence the electronic distribution within the molecule. This feature, combined with the extended benzo[h]quinoline (B1196314) core, can be exploited to fine-tune the ICT and PET processes, making it a promising candidate for the development of highly sensitive and selective probes.

Detection of Metal Ions (e.g., Fe³⁺, Hg²⁺, Al³⁺)

Quinoline (B57606) derivatives have been extensively developed as chemosensors for a variety of metal ions that are important in biological and environmental systems. crimsonpublishers.commdpi.com The nitrogen atom in the quinoline ring and other strategically placed coordinating atoms can selectively bind to specific metal ions, leading to a detectable change in the fluorescence signal. researchgate.net

The design of such sensors often involves the incorporation of a specific binding moiety for the target ion. For instance, 8-hydroxyquinoline (B1678124) is a well-known chelator for metal ions like Zn²⁺ and Al³⁺. mdpi.comnih.gov The binding of the metal ion can lead to a chelation-enhanced fluorescence (CHEF) effect, where the rigidity of the complex reduces non-radiative decay pathways and enhances the fluorescence emission. nih.gov

While specific studies on this compound for metal ion detection are not yet prevalent, its structural features suggest significant potential. The benzo[h]quinoline scaffold provides a larger platform for interaction, and the fluorine atom can modulate the binding affinity and selectivity for different metal ions. It is conceivable that derivatives of this compound functionalized with appropriate chelating groups could be designed for the selective detection of ions like Fe³⁺, Hg²⁺, and Al³⁺.

Table 1: Examples of Quinoline-Based Probes for Metal Ion Detection
Probe DerivativeTarget IonSensing MechanismDetection LimitReference
Quinoline-based Schiff baseAl³⁺Chelation-Enhanced Fluorescence (CHEF)0.18 ppm nih.gov
Quinoline-benzothiazole conjugateHg²⁺Excited-State Intramolecular Proton Transfer (ESIPT)Not specified crimsonpublishers.com
Quinoline derivative QNAl³⁺, Fe²⁺Fluorescence enhancement (Al³⁺), Colorimetric (Fe²⁺)1.22 x 10⁻⁸ M (Al³⁺), 1.04 x 10⁻⁷ M (Fe²⁺) researchgate.net
Quinoline-based chemosensorZn²⁺Chelation-Enhanced Fluorescence (CHEF)0.53 µM nih.gov

Sensing of Reactive Species (e.g., H₂S)

The detection of reactive species, such as hydrogen sulfide (B99878) (H₂S), is crucial for understanding their roles in various physiological and pathological processes. nih.gov Quinoline-based probes have emerged as powerful tools for H₂S sensing. crimsonpublishers.commdpi.com These probes are often designed based on a reaction-based mechanism, where the H₂S reacts with a specific functional group on the probe, leading to a change in its photophysical properties.

A common strategy involves the use of an azide (B81097) or a Michael acceptor as the reactive site. The nucleophilic addition of H₂S to these sites can disrupt the electronic structure of the probe, causing a fluorescence "turn-on" or a ratiometric shift. nih.gov For example, a quinoline-containing probe with an α,β-unsaturated carbonyl group can react with H₂S, leading to a change in the ICT process and a corresponding fluorescence response. crimsonpublishers.com

The electron-withdrawing nature of the fluorine atom in this compound could enhance the reactivity of an appended Michael acceptor or other reactive moieties towards H₂S, potentially leading to faster response times and lower detection limits.

Intracellular pH and Viscosity Sensing

Intracellular pH and viscosity are critical parameters that reflect the physiological state of a cell. nih.govbohrium.com Quinoline-based probes have been successfully employed to monitor these parameters in living systems.

For pH sensing, the nitrogen atom of the quinoline ring can be protonated in acidic environments, which alters the electronic properties of the fluorophore and leads to a change in its fluorescence. nih.govnih.gov Probes can be designed to exhibit a ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes with pH, allowing for quantitative measurements. researchgate.net

For viscosity sensing, probes are often designed based on the principle of twisted intramolecular charge transfer (TICT). In low-viscosity environments, the molecule can undergo rotational motion in the excited state, leading to non-radiative decay and low fluorescence. In high-viscosity environments, this rotation is restricted, which enhances the fluorescence emission. crimsonpublishers.comjlu.edu.cn Quinoline-malononitrile based probes have shown promise in this area. bohrium.com

The extended aromatic system of this compound and its potential for derivatization make it a strong candidate for the development of advanced probes for pH and viscosity sensing. The fluorine atom can be used to tune the pKa of the quinoline nitrogen for pH sensing or to modulate the TICT process for viscosity sensing.

Live Cell Imaging Applications (e.g., Lipid Droplets, Aβ Aggregates)

The ability to visualize specific subcellular structures and biological processes in living cells is a cornerstone of modern cell biology. crimsonpublishers.comcrimsonpublishers.com Quinoline-based fluorescent probes have been instrumental in this field, with applications in imaging lipid droplets and amyloid-β (Aβ) aggregates, which are associated with neurodegenerative diseases like Alzheimer's. nih.govnih.gov

Probes for lipid droplets are typically lipophilic and exhibit enhanced fluorescence in the nonpolar environment of the lipid droplet. crimsonpublishers.com Quinoline derivatives with large Stokes shifts and multiphoton absorption capabilities are particularly well-suited for this purpose, as they allow for deep-tissue imaging with reduced autofluorescence. crimsonpublishers.com

For imaging Aβ aggregates, probes are designed to selectively bind to the β-sheet structure of the aggregates, leading to a significant fluorescence enhancement. nih.gov Quinolinium-based spontaneous blinking fluorophores have been developed for nanoscopic imaging of Aβ aggregates, providing unprecedented resolution. nih.gov

The inherent lipophilicity of the benzo[h]quinoline scaffold, which can be further tuned by the fluorine substituent, makes this compound a promising platform for developing probes for lipid droplet imaging. Furthermore, its extended π-system could facilitate strong binding to Aβ aggregates, making it a potential candidate for the development of new diagnostic tools for Alzheimer's disease.

Table 2: Potential of this compound in Advanced Applications
Application AreaKey Structural FeatureExpected Advantage
Fluorescent ProbesExtended π-system of benzo[h]quinolineRed-shifted absorption/emission, high quantum yield
Chemosensors for Metal IonsFluorine at 2-positionModulated binding affinity and selectivity
Sensing of Reactive SpeciesElectron-withdrawing fluorineEnhanced reactivity of appended sensing moieties
Intracellular pH and Viscosity SensingTunable pKa and rotational freedomRatiometric sensing and viscosity-sensitive emission
Live Cell ImagingLipophilicity and π-stacking potentialTargeting of lipid droplets and Aβ aggregates
CatalysisFluorine-modified surface interactionEnhanced substrate adsorption and activation

Catalysis

While the primary research focus on quinoline derivatives has been in medicinal chemistry and materials science, there is growing interest in their application in catalysis. The nitrogen atom in the quinoline ring can act as a Lewis base or a directing group in various catalytic transformations.

Recently, fluorine-modified cobalt catalysts have shown high activity for the electrocatalytic hydrogenation of quinolines. nih.gov The fluorine surface-sites were found to enhance the adsorption of quinolines and promote the activation of water as a hydrogen source. In this context, substrates like benzo[h]quinoline have been successfully hydrogenated. nih.gov

While direct catalytic applications of this compound as a catalyst itself are not yet established, its role as a substrate in such catalytic systems is of significant interest. The fluorine atom can influence the electronic properties and adsorption behavior of the molecule on the catalyst surface, potentially affecting the efficiency and selectivity of the hydrogenation process. Further research in this area could lead to the development of novel catalytic methodologies for the synthesis of valuable fluorinated heterocyclic compounds.

This compound as Ligands in Organometallic Catalysis

The benzo[h]quinoline framework is a recognized ligand in organometallic chemistry, capable of participating in C-H bond activation and functionalization, which are fundamental processes in synthetic chemistry. nih.gov Research has demonstrated that transition metal complexes involving benzo[h]quinoline can catalyze important chemical transformations. For instance, ruthenium(II) and rhodium(III) complexes have been employed in the functionalization of the benzo[h]quinoline substrate itself. nih.gov

In these catalytic cycles, the benzo[h]quinoline acts as a directing group, facilitating the activation of specific C-H bonds. The introduction of a fluorine atom at the 2-position of the benzo[h]quinoline skeleton is a strategic modification. Fluorine's electron-withdrawing nature can influence the electronic properties of the ligand, thereby modulating the reactivity and stability of the corresponding metal complex. This can lead to enhanced catalytic efficiency or selectivity in reactions such as C-C bond formation. nih.gov While specific studies focusing solely on this compound as a ligand are emerging, the principles established with the parent compound provide a strong foundation for its potential utility. nih.gov For example, the functionalization of benzo[h]quinoline has been achieved using a p-cymene (B1678584) Ru(II) complex, highlighting the scaffold's role in stoichiometric and catalytic processes. nih.gov

Development of Novel Catalytic Systems Based on Fluoroquinoline Scaffolds

The broader family of fluoroquinoline and fluoroquinolone scaffolds has become a major focus in the development of novel catalytic systems. rsc.orgacs.org These structures are being repurposed beyond their traditional antibiotic roles to function as selective binding motifs in catalysts designed for specific biochemical targets. rsc.org A key strategy involves creating "catalytic antibiotics" that can catalytically inactivate bacterial targets, a promising approach to overcoming antibiotic resistance. rsc.orgacs.org

Researchers have synthesized conjugates of fluoroquinolones with nuclease moieties, which, when complexed with metal ions like Copper(II) or Cobalt(III), show significant DNA cleavage activity. rsc.orgacs.org These systems are designed to cleave phosphodiester bonds within the fluoroquinolone-topoisomerase-DNA ternary complex, demonstrating a novel mode of action. acs.org Another area of development is the use of iridium-catalyzed C-H borylation of fluoroquinolines, a protocol that provides access to a range of substituted quinolines and the fluoroquinolone core, which are important in medicinal chemistry. acs.org Furthermore, the photocatalytic degradation of fluoroquinolone antibiotics using advanced composite materials like Au@ZnO-rGO-gC3N4 is being actively investigated as a method for environmental remediation. mdpi.com These examples underscore the versatility of the fluoroquinoline scaffold in designing innovative catalytic systems for both biomedical and environmental applications.

Materials Science Applications

The incorporation of fluorine into conjugated aromatic systems like benzo[h]quinoline can lead to materials with enhanced thermal stability, chemical resistance, and unique optical and electrical properties. numberanalytics.com These attributes make this compound a promising building block for a variety of advanced materials.

Functional Coatings and Optoelectronic Materials

Quinoline-derived macromolecules are valuable in materials science, finding use as active materials in organic electronic devices and as components in stable, heat-resistant coatings. rsc.org The incorporation of fluorine into these polymer backbones can further enhance their performance and durability. numberanalytics.com Fluoropolymers are well-known for their use in high-performance applications, including protective and functional coatings. numberanalytics.comman.ac.uk

The inherent properties of the benzo[h]quinoline scaffold, combined with the effects of fluorination, make this compound a candidate for developing advanced optoelectronic materials. numberanalytics.comrsc.org Conjugated polymers based on such units can exhibit optimized optical absorption and good charge transport characteristics, making them suitable for a range of optoelectronic devices. google.com Research on related metal-quinoline complexes, such as 8-hydroxyquinoline zinc (ZnQ2), has highlighted their favorable work function, good electrical conductivity, and stability, reinforcing the potential of quinoline derivatives in this domain. mdpi.com

Integration into Nanomaterials and Smart Materials

Smart materials are designed to exhibit a reversible change in their properties in response to external stimuli such as light, pH, or an electric field. researchgate.net The integration of functional organic molecules like this compound into nanostructured materials is a key strategy for creating such advanced systems. researchgate.netroutledge.com

The unique optical and electronic properties of graphene and other nanomaterials can be complemented by functionalization with specific molecules. researchgate.net The this compound moiety could be incorporated into or onto nanomaterials like graphene oxide to create hybrid materials. mdpi.comresearchgate.net Such materials could find applications in chemical sensors, where the fluorescence of the quinoline unit changes upon interaction with an analyte, or in controlled drug delivery systems. researchgate.net The development of "nanozymes," where catalytic complexes are encapsulated in nanoscaffolds, represents another exciting direction, potentially leveraging the catalytic abilities of metal-complexed this compound within a biocompatible carrier. researchgate.net

Potential Applications of this compound in Smart Nanomaterials:

Application AreaWorking PrinciplePotential Stimulus
Chemical SensorsModulation of fluorescence or electronic properties upon analyte binding.Chemical (gas, biomolecules), pH
Photothermal TherapyLight absorption by the material generates heat to destroy target cells.Light (Optical Excitation)
Controlled Drug DeliveryRelease of a payload triggered by a specific environmental change.pH, Light, Electrical Field
Actuators/Artificial MusclesMaterial changes shape or size in response to a stimulus.Electrical Field, Light

Organic Semiconductors

Quinoline and its derivatives are recognized as a versatile class of organic semiconductors. researchgate.net Their structure leads them to behave as electron acceptors (p-type semiconductors), a characteristic that is highly attractive for use in organic electronic devices like transistors and solar cells. researchgate.net The development of conjugated polymers from monomers such as this compound can produce materials with good charge carrier mobility and stability in ambient conditions. google.comgoogle.com

The field of organic semiconductors is rapidly advancing, with a focus on designing materials with tailored properties for specific applications. rsc.org Research on related compounds, such as 8-hydroxyquinoline zinc (ZnQ2), has demonstrated their utility as the photoactive layer in organic devices. mdpi.com The ability to tune the electronic properties of the benzo[h]quinoline core through fluorination makes this compound a valuable compound for developing new, high-performance organic semiconductors for the next generation of flexible and solution-processable electronics. numberanalytics.comrsc.org

In Vitro Biological Activity and Mechanistic Insights

The benzo[h]quinoline scaffold, particularly when substituted with fluorine, has been the subject of various in vitro studies to determine its biological activities and understand its mechanisms of action at a molecular level. These investigations have unveiled its potential in diverse therapeutic areas, from cancer to microbial infections.

In Vitro Anticancer Activity and Structure-Activity Relationship (SAR) Studies

The anticancer potential of benzo[h]quinoline derivatives has been evaluated against a range of human cancer cell lines. Research indicates that these compounds can exhibit significant cytotoxicity, often influenced by their structural characteristics.

A study involving new arylated benzo[h]quinolines demonstrated their inhibitory effects on the growth of human skin cancer (G361), lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116) cell lines, as determined by the MTT assay. nih.gov Certain compounds within this series showed notable cytotoxicity against these cell lines. nih.gov The mechanism behind this activity is believed to involve the induction of oxidative stress, which leads to DNA damage. nih.gov

In another research effort, a series of benzo- and tetrahydrobenzo-[h]quinoline derivatives with a flexible (dimethylamino)ethylcarboxamide side chain were designed as potential DNA-intercalating antitumor agents. nih.gov The cytotoxic activities were assessed against four human cancer cell lines: MCF-7 (breast), A2780 (ovarian), C26 (colon), and A549 (lung). nih.gov Structure-activity relationship (SAR) analysis revealed that the saturated versions (tetrahydrobenzo[h]quinolines) generally displayed greater cytotoxicity than their unsaturated counterparts (benzo[h]quinolines). nih.gov One compound in the series, 6e, was particularly effective, showing significant cytotoxicity against all four cell lines with IC₅₀ values between 1.86 and 3.91 μM. nih.gov

Table 1: Cytotoxic Activity (IC₅₀ in μM) of Selected Benzo[h]quinoline Derivative 6e

Cell Line Cancer Type IC₅₀ (μM)
MCF-7 Breast Cancer 3.91
A2780 Ovarian Cancer 1.86
C26 Colon Cancer 2.14
A549 Lung Cancer 2.65

Source: nih.gov

Further investigations into related structures, such as pyrimido benzothiazole (B30560) and benzothiazolo quinoline derivatives, have also shown remarkable antitumor activity. srce.hr

In Vitro Antimicrobial and Antifungal Evaluations

Derivatives of the quinoline scaffold have been extensively tested for their efficacy against a variety of microbial pathogens, including bacteria and fungi.

In one study, novel fluorinated quinoline analogs were synthesized and tested for antifungal activity. mdpi.com At a concentration of 50 μg/mL, several of these compounds demonstrated good antifungal properties, with some exhibiting over 80% activity against Sclerotinia sclerotiorum. mdpi.com Another compound showed an 80.8% inhibition rate against Rhizoctonia solani. mdpi.com

Another study focused on quinoline-based hydroxyimidazolium hybrids, which were evaluated against clinically relevant fungal and bacterial pathogens. nih.gov Two hybrid compounds showed significant antifungal activity against Cryptococcus neoformans, with a minimum inhibitory concentration (MIC) of 15.6 µg/mL. nih.gov These hybrids also displayed activity against Candida and Aspergillus species, with MIC values of 62.5 µg/mL. nih.gov In terms of antibacterial action, one hybrid was a potent anti-staphylococcal agent, inhibiting Staphylococcus aureus with a MIC value of 2 µg/mL. nih.gov The same series also showed promise against Mycobacterium tuberculosis H37Rv, with two hybrids recording MIC values of 10 and 20 µg/mL. nih.gov

Table 2: In Vitro Antimicrobial Activity (MIC) of Selected Quinoline Derivatives

Organism Type Compound Type MIC (µg/mL)
Cryptococcus neoformans Fungus Quinoline-hydroxyimidazolium hybrid 15.6
Candida spp. Fungus Quinoline-hydroxyimidazolium hybrid 62.5
Staphylococcus aureus Bacterium Quinoline-hydroxyimidazolium hybrid 2.0
Mycobacterium tuberculosis Bacterium Quinoline-hydroxyimidazolium hybrid 10.0

Source: nih.gov

Interestingly, some structure-activity relationship studies on quinoline-urea-benzothiazole hybrids designed as antitubercular agents found that fluorine-substituted compounds within certain sub-series were devoid of activity, highlighting the critical impact of substituent placement on biological function. nih.gov

Investigation of DNA Interaction Mechanisms

A primary mechanism for the anticancer effect of benzo[h]quinoline derivatives appears to be their interaction with DNA. nih.gov Studies using UV and fluorescent spectroscopy have been conducted to explore the binding of these compounds with calf thymus DNA (CT-DNA). nih.gov These investigations suggest that benzo[h]quinolines can act as DNA-intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov In a comparative study, the aromatic benzo[h]quinolines demonstrated a stronger interaction with DNA than their saturated tetrahydrobenzo[h]quinoline counterparts. nih.gov Molecular docking simulations have further supported the ability of these compounds to interact with DNA as intercalators. nih.gov

The anticancer activity of some arylated benzo[h]quinolines has been specifically linked to oxidative stress-mediated DNA damage. nih.gov Furthermore, metal complexes incorporating quinoline derivatives have shown the ability to cleave DNA, often through a mechanism involving the production of reactive oxygen species (ROS). semanticscholar.org The interaction is not limited to intercalation; some quinoline derivatives have been shown to bind within the DNA minor groove. atdbio.com For instance, a dimeric quinoline derivative was found to potentially bind to the DNA binding region of NF-κB, a crucial factor in cancer cell survival. nih.gov

Enzyme Inhibition and Receptor Binding Studies (e.g., TRPV1 Antagonism)

The biological activity of quinoline derivatives also extends to the modulation of specific enzymes and receptors. A notable area of research is their potential as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, an ion channel involved in pain and inflammation. ijper.orgunife.itwikipedia.org Numerous monosubstituted quinolines have been reported as TRPV1 antagonists, and novel series of 5-amino (N-substituted carboxamide) quinoline compounds have been synthesized and identified as a promising starting point for developing potent TRPV1 inhibitors. ijper.org

In the context of anticancer activity, molecular docking studies have suggested that benzo[h]quinolines can fit into the hydrophobic pockets of key enzymes like aromatase and cyclin-dependent kinase 2 (CDK2). nih.gov This indicates that enzyme inhibition is another plausible mechanism for their cytotoxic effects. nih.gov The versatility of the quinoline scaffold is further demonstrated by the development of derivatives that act as G-protein coupled receptor (GPCR) ligands through PI3-kinase/PAR-1 antagonism. doi.org

Exploration of Antioxidant Properties

Quinoline derivatives have been investigated for their potential as antioxidants, which are crucial for protecting against cellular damage caused by oxidative stress. mdpi.com The antioxidant capacity of these compounds is often evaluated based on their ability to scavenge free radicals through mechanisms like Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com

Theoretical studies using computational methods to calculate bond dissociation energies (BDE) and ionization potentials (IP) have been employed to predict the antioxidant efficiency of a large number of quinoline derivatives. mdpi.com These parameters are directly related to the HAT and SET mechanisms, respectively. mdpi.com The results from these predictions suggest that the most promising quinoline-based antioxidants could be more efficient than the standard antioxidant Trolox. mdpi.com Other research has also identified certain 2-quinolone derivatives with 3-aryl substitutions as having good antioxidant properties. researchgate.net

Other In Vitro Bioactivity Profiling

Beyond the more commonly studied anticancer and antimicrobial activities, the benzo[h]quinoline scaffold has shown potential in other areas. In a repositioning approach, several methoxybenzo[h]quinoline-3-carbonitrile analogs were synthesized and screened for activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov The results showed that these compounds had a better activity profile than the reference drugs nifurtimox (B1683997) and benznidazole. nih.gov

Modern bioactivity screening methods have also been applied. High-throughput transcriptomics (HTTr) data from the U.S. Environmental Protection Agency (EPA) is available for the isomer 7-Fluorobenzo(h)quinoline. epa.gov This type of analysis provides insights into how the compound affects gene expression across a wide range of biological pathways, offering a broad profile of its potential biological interactions at the cellular level. epa.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.